2-[(1-Benzothiophen-7-yl)amino]propan-1-ol
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Overview
Description
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a propanol group via an amino linkage. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene and a suitable propanol derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-7-yl)amino]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-[(1-Benzothiophen-7-yl)amino]propan-1-ol can be compared with other benzothiophene derivatives:
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H13NOS/c1-8(7-13)12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3 |
InChI Key |
ZQGKXTAFLBAOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
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